

Resmetirom in MASH: A Comparative Analysis of Long-Term Safety and Efficacy

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Compound of Interest

Compound Name: *Simedeutirom*

Cat. No.: *B15607674*

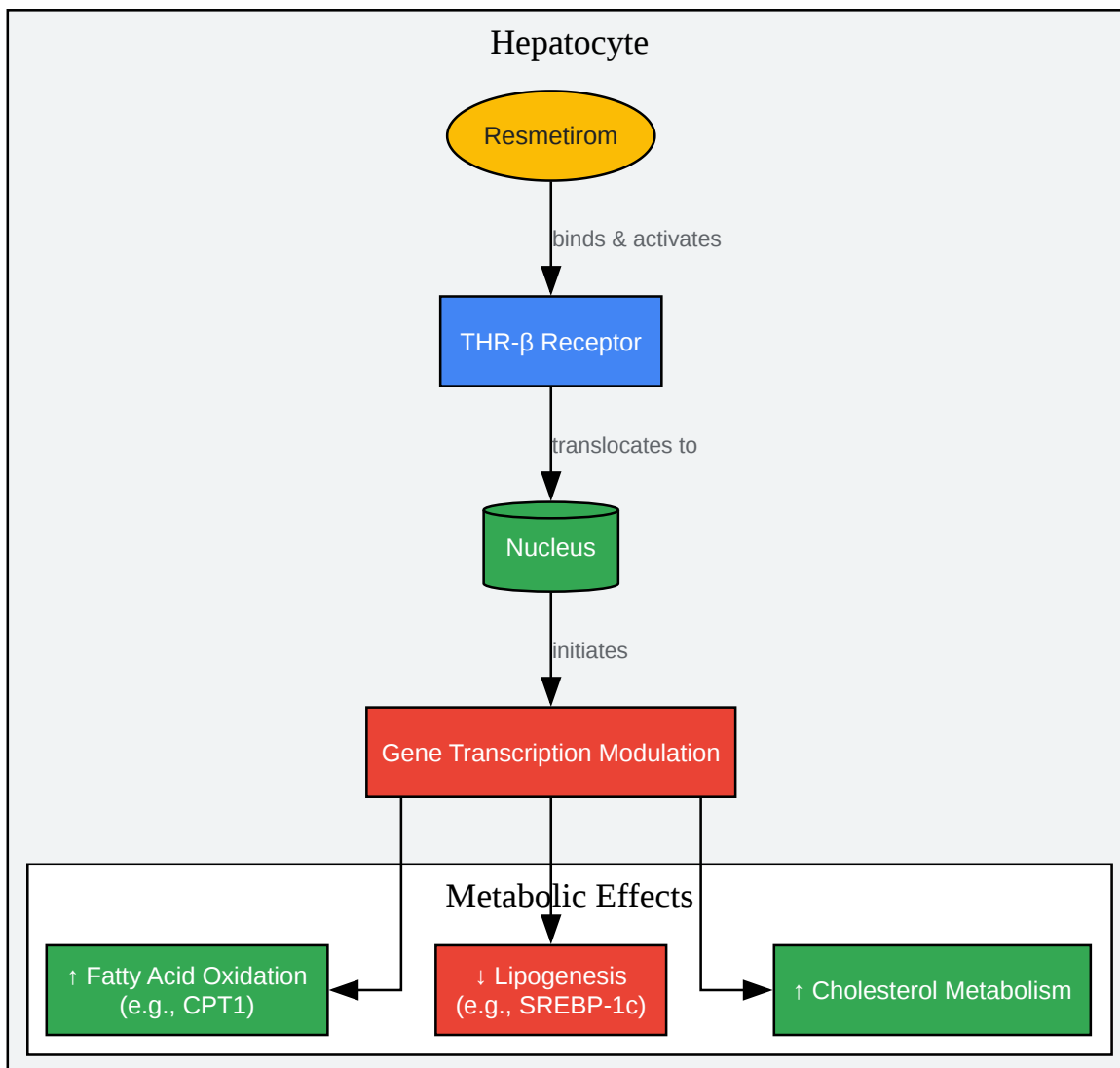
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Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), represents a significant and growing unmet medical need. As a progressive form of metabolic dysfunction-associated steatotic liver disease (MASLD), MASH is characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can lead to fibrosis, cirrhosis, and liver failure. The recent approval of Resmetirom (Rezdiffra™) marks a pivotal moment in the therapeutic landscape for MASH. This guide provides a detailed comparison of the long-term safety and efficacy of Resmetirom with other promising therapeutic alternatives in late-stage clinical development, supported by experimental data and detailed protocols.

Mechanism of Action: Resmetirom

Resmetirom is an orally administered, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist. The activation of THR-β in the liver is a key pathway in regulating lipid metabolism. In MASH, this signaling is impaired. Resmetirom aims to restore this function, leading to increased hepatic fat metabolism, reduced lipotoxicity, and decreased inflammation and fibrosis.



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Resmetirom's Mechanism of Action

Comparative Efficacy of MASH Therapies

The following tables summarize the primary efficacy endpoints from key clinical trials of Resmetirom and its main competitors.

Table 1:
Histological
Improvement
in MASH
and Fibrosis

Drug (Trial)	Dosage	Primary Endpoint	Treatment Arm (%)	Placebo Arm (%)	p-value
Resmetirom (MAESTRO- NASH)[1][2]	80 mg	NASH Resolution with no worsening of fibrosis	25.9	9.7	<0.001
	100 mg	29.9	9.7	<0.001	
	80 mg	Fibrosis improvement by ≥1 stage with no worsening of NASH	24.2	14.2	<0.001
100 mg	25.9	14.2	<0.001		
Semaglutide (Phase 2)	0.4 mg daily	NASH Resolution with no worsening of fibrosis	59	17	<0.001
Survodutide (Phase 2)[3]	4.8 mg weekly	MASH improvement without worsening of fibrosis	62	14	<0.001
Pegozafermin (ENLIVEN)[4]	30 mg weekly	Fibrosis improvement by ≥1 stage	26	7	-

		with no worsening of MASH	
44 mg Q2W	27	7	-

NASH: Nonalcoholic Steatohepatitis; NASH Resolution: NASH activity score (NAS) of 0-1 for inflammation and 0 for ballooning, and no worsening of fibrosis; Fibrosis Improvement: Reduction in fibrosis stage by at least one stage.

Table 2: Effects on Liver Fat and Enzymes			
Drug (Trial)	Parameter	Treatment Arm (Mean Change)	Placebo Arm (Mean Change)
Resmetirom (MAESTRO-NAFLD-1)	MRI-PDFF (Relative Change)	-51% (100mg)	-
ALT	Significant Reduction	-	
AST	Significant Reduction	-	
Semaglutide (Phase 2)	ALT	-14.06 U/L	-
AST	-11.44 U/L	-	
Survodutide (Phase 2)	Liver Fat Content (Relative Reduction)	up to -64.3%	-7.3%
Pegzofermin (ENLIVEN)	MRI-PDFF (Relative Change)	Sustained reductions	Minimal change

MRI-PDFF: Magnetic Resonance Imaging Proton Density Fat Fraction; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Long-Term Safety and Tolerability

The long-term safety of any new therapeutic is paramount. The tables below outline the reported adverse events from the respective clinical trials.

Table 3: Common Adverse Events (%)						
Drug (Trial)	Dosage	Diarrhea	Nausea	Vomiting	Constipation	Decreased Appetite
Resmetiro m (MAESTR O-NASH) [5]	80 mg	27.0	22.0	-	-	-
100 mg	33.4	18.9	-	-	-	
Placebo	15.6	12.5	-	-	-	
Semaglutid e (Phase 2) [6]	2.4 mg weekly	19	45	17	-	-
Placebo	8	17	0	-	-	
Survodutid e (Phase 2) [3]	All doses	49	66	41	-	-
Placebo	23	23	4	-	-	
Pegozafer min (ENLIVEN) [4]	30 mg weekly	17	21	-	-	13
44 mg Q2W	9	18	-	-	5	

Table 4: Serious Adverse Events and Discontinuations

Drug (Trial)	Dosage	Serious Adverse Events (%)	Discontinuation due to AEs (%)
Resmetirom (MAESTRO-NASH)[1][5]	80 mg	10.9	1.8
100 mg	12.7	6.8	
Placebo	11.5	2.2	
Semaglutide (Phase 2)[6]	2.4 mg weekly	13	-
Placebo	8	-	
Survodutide (Phase 2)[3]	All doses	8	20
Placebo	7	3	
Pegozafermin (ENLIVEN)[4]	All doses	2-6	2-6
Placebo	-	0	

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the key experimental protocols for the cited studies.

Resmetirom: MAESTRO-NASH (NCT03900429)

- Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled study.
- Patient Population: Adults with biopsy-confirmed MASH with a fibrosis stage of F1B, F2, or F3.

- Intervention: Patients were randomized 1:1:1 to receive once-daily oral Resmetirom 80 mg, 100 mg, or placebo.
- Primary Endpoints (at 52 weeks):
 - NASH resolution with no worsening of fibrosis.
 - Fibrosis improvement by at least one stage with no worsening of the NAFLD activity score.
- Key Secondary Endpoint: Change from baseline in LDL-cholesterol.
- Duration: The study is ongoing and will continue for up to 54 months to collect data on clinical outcomes. An open-label extension study, MAESTRO-NASH-OLE, is also underway.

Semaglutide: Phase 2 NASH Trial

- Study Design: A 72-week, randomized, double-blind, placebo-controlled, phase 2 trial.
- Patient Population: Adults with biopsy-confirmed NASH and liver fibrosis of stage F1, F2, or F3.
- Intervention: Patients were randomized to receive once-daily subcutaneous semaglutide at doses of 0.1 mg, 0.2 mg, or 0.4 mg, or placebo.
- Primary Endpoint: Resolution of NASH with no worsening of fibrosis.
- Confirmatory Secondary Endpoint: Improvement of at least one stage of liver fibrosis with no worsening of NASH.

Survodutide: Phase 2 MASH Trial (NCT04771273)

- Study Design: A 48-week, randomized, double-blind, placebo-controlled, dose-finding, phase 2 trial.
- Patient Population: Adults with biopsy-confirmed MASH and fibrosis stages F1 to F3.
- Intervention: Patients were randomized to receive once-weekly subcutaneous injections of survodutide at doses of 2.4 mg, 4.8 mg, or 6.0 mg, or placebo.

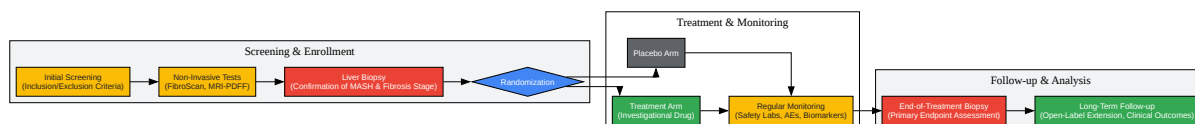
- Primary Endpoint: Histologic improvement of MASH without worsening of fibrosis at 48 weeks.
- Key Secondary Endpoints: Improvement in liver fibrosis by at least one stage and relative reduction in liver fat content.

Pegozafermin: ENLIVEN Trial (NCT04929483)

- Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: Patients with biopsy-confirmed MASH with fibrosis stage F2 or F3.
- Intervention: Patients were randomized to receive subcutaneous pegozafermin at 15 mg weekly, 30 mg weekly, 44 mg every two weeks, or placebo.
- Primary Endpoints (at 24 weeks):
 - Proportion of patients with at least a one-stage decrease in fibrosis with no worsening of MASH.
 - Proportion of patients with MASH resolution with no worsening of fibrosis.
- Long-term Follow-up: A 24-week blinded extension phase for a total of 48 weeks of treatment.

MASH Clinical Trial Workflow

The following diagram illustrates a typical workflow for a patient participating in a MASH clinical trial, from initial screening to long-term follow-up.



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